molecular formula C28H31NO10 B1205168 7-O-Methylnogarol

7-O-Methylnogarol

Cat. No. B1205168
M. Wt: 541.5 g/mol
InChI Key: LWYJUZBXGAFFLP-FEMZJCMLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Menogaril is a semisynthetic derivative of the anthracycline antineoplastic antibiotic nogalamycin. Menogaril intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin. (NCI04)
A semisynthetic anthracycline with the amino sugar on the D ring. It displays broad-spectrum antineoplastic activity against a variety of tumors.

Scientific Research Applications

Pharmacokinetics in Cancer Patients

7-con-O-methylnogarol has been studied for its pharmacokinetics in cancer patients. A study by Zanette et al. (2004) involved analyzing its behavior in patients with normal hepatic and renal function, focusing on its plasma disappearance, mean elimination half-life, volume of distribution, and plasma clearance (Zanette et al., 2004).

Anti-Dengue and Antifungal Properties

A study on newly synthesized bioactive compounds, including 7-O-Methylnogarol derivatives, demonstrated promising antifungal activity against selected fungal strains. These compounds were also evaluated for their potential inhibitory activity against dengue envelope protein (Abu-Izneid et al., 2018).

Electroanalytical Detection in Biological Samples

Research by Sanjuán et al. (2016) explored the use of boron-doped diamond electrodes for the electroanalytical detection of 7-methylguanine (7-mG), a derivative of 7-O-Methylnogarol, in biological samples like urine. This study highlights the potential of simpler and more economical sensing methods for 7-mG detection (Sanjuán et al., 2016).

Synthesis and Photoprotection in Chemistry and Biology

Bassolino et al. (2017) presented a scalable synthesis method for 7-Azetidin-1-yl-4-(hydroxymethyl)coumarin, a derivative of 7-O-Methylnogarol. This compound is widely used as a photoprotecting group in chemistry and biology (Bassolino et al., 2017).

Role in miRNA Processing and Cell Migration

A study by Pandolfini et al. (2019) explored the role of METTL1 in miRNA processing via m7G methylation, an aspect related to 7-O-Methylnogarol. This research contributes to understanding how m7G methylation regulates miRNA structure, biogenesis, and cell migration (Pandolfini et al., 2019).

Production in Escherichia Coli

Malla et al. (2011) reported the production of 7-O-Methyl aromadendrin, a medicinally valuable flavonoid and derivative of 7-O-Methylnogarol, in Escherichia coli. This study showcases the potential of E. coli as a cell factory for producing such natural flavonoids (Malla et al., 2011).

Inhibition of Nav1.7 Channels

A study by Wang et al. (2015) investigated the inhibition of Nav1.7 channels by methyl eugenol, a major active component related to 7-O-Methylnogarol, highlighting its antinociceptive and anesthetic effects (Wang et al., 2015).

mRNA Cap Methylation

Cowling (2009) reviewed the significance of 7-methylguanosine cap methylation in mRNA, essential for efficient gene expression and cell viability. This study provides insights into the biological processes impacted by this cap methylation (Cowling, 2009).

Anti-Inflammatory Effects

Research by Soromou et al. (2012) on 7-O-Methylnaringenin, extracted from Rhododendron speciferum, revealed its anti-inflammatory effects, highlighting its role in downregulating inflammatory cytokines in stimulated macrophages (Soromou et al., 2012).

properties

Molecular Formula

C28H31NO10

Molecular Weight

541.5 g/mol

IUPAC Name

(10S,12R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione

InChI

InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19-,23-,25+,26?,27+,28?/m0/s1

InChI Key

LWYJUZBXGAFFLP-FEMZJCMLSA-N

Isomeric SMILES

C[C@@]1(C[C@@H](C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6([C@@H]([C@H]([C@@H](C(O5)O6)O)N(C)C)O)C)O)OC)O

SMILES

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O

Canonical SMILES

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O

shelf_life

Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination;  total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark.

solubility

H2O insoluble (<0.01) (mg/mL)
pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL)
pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL)
95% EtOH 0.05 (mg/mL)
10% aq. DMA 0.8 (mg/mL)
DSMO 4 (mg/mL)
DMA 10 (mg/mL)

synonyms

7-con-O-Methylnogarol
7-O-Methylnogarol
7-OMEN
Menogaril
Menogaril, (11 beta)-Isomer
Menogaril, (13 beta)-Isomer
Menogaril, (5 alpha)-Isomer
Menogaril, (5 alpha,11 beta)-Isomer
Menogarol
NSC 269148
NSC-269148
NSC269148
Tomosar
TUT 7
TUT-7
TUT7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-O-Methylnogarol
Reactant of Route 2
7-O-Methylnogarol
Reactant of Route 3
7-O-Methylnogarol
Reactant of Route 4
7-O-Methylnogarol
Reactant of Route 5
7-O-Methylnogarol
Reactant of Route 6
7-O-Methylnogarol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.